molecular formula C28H31N3O4 B2919523 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 896352-53-7

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2919523
CAS No.: 896352-53-7
M. Wt: 473.573
InChI Key: AONLHLAXSUWYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex acetamide derivative featuring three key structural motifs:

  • A 4-phenylpiperazine group, commonly associated with neurotransmitter receptor interactions (e.g., dopamine, serotonin receptors).
  • A 4-methoxyphenyl acetamide backbone, influencing solubility and target binding through steric and electronic effects.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4/c1-33-24-10-7-21(8-11-24)17-28(32)29-19-25(22-9-12-26-27(18-22)35-20-34-26)31-15-13-30(14-16-31)23-5-3-2-4-6-23/h2-12,18,25H,13-17,19-20H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONLHLAXSUWYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

  • Key Differences :
    • Replaces the benzodioxol and 4-methoxyphenyl groups with a 2-chloro-5-(trifluoromethyl)phenyl substituent.
    • The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the chloro substituent may alter steric interactions.
  • Pharmacological Implications :
    • Increased halogenation may improve CNS penetration but reduce aqueous solubility compared to the methoxy group.

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide

  • Key Differences: Substitutes the benzodioxol with a 2-methoxy-5-nitrophenyl group and replaces 4-phenylpiperazine with 4-(4-fluorophenyl)piperazine.
  • Pharmacological Implications :
    • Nitro groups may confer redox activity or instability under physiological conditions. The fluorine atom could enhance receptor affinity via hydrophobic interactions.

N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

  • Key Differences :
    • Replaces the benzodioxol-piperazine-ethyl chain with a 6-chlorobenzothiazole heterocycle.
    • The benzothiazole core may enable π-π stacking interactions distinct from benzodioxol.
  • Pharmacological Implications :
    • Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent therapeutic applications compared to the neuroactive piperazine derivatives.

N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

  • Key Differences :
    • Lacks both the benzodioxol and piperazine groups, substituting them with a cyclohexenylethyl chain.
    • The cyclohexene moiety introduces hydrophobicity and conformational flexibility.
  • Pharmacological Implications :
    • Simplified structure may reduce off-target effects but limit receptor specificity.

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Benzodioxol, 4-phenylpiperazine, 4-methoxyphenyl ~495 (estimated) Balanced lipophilicity, potential CNS activity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide 2-Chloro-5-CF3-phenyl, 4-phenylpiperazine ~438 (estimated) High lipophilicity, halogen-driven stability
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide 4-Fluorophenylpiperazine, 2-methoxy-5-nitro ~414 (estimated) Electron-withdrawing nitro group, fluorophenyl interaction
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide 6-Chlorobenzothiazole, 4-methoxyphenyl ~332 (estimated) Heterocyclic core, potential anticancer activity
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Cyclohexenylethyl, 4-methoxyphenyl ~287 (estimated) Simplified structure, increased hydrophobicity

Research Findings and Limitations

  • Metabolic Stability : The benzodioxol group in the target compound may resist oxidative metabolism better than halogenated or nitro-substituted analogs .
  • Receptor Binding: Piperazine derivatives generally exhibit affinity for monoaminergic receptors, but substituents like fluorine or methoxy groups modulate selectivity .
  • Synthetic Feasibility : Benzothiazole derivatives (e.g., ) may offer simpler synthesis routes compared to the multi-component target compound.

Limitations : The evidence lacks explicit pharmacological data (e.g., IC50, bioavailability), necessitating caution in extrapolating functional outcomes.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, commonly referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, a piperazine ring, and an acetamide group. Its molecular formula is C22H26N2O4, with a molecular weight of 398.46 g/mol. The structural components contribute to its interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Serotonin Receptor Modulation : The piperazine component is known for its interaction with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This interaction may contribute to anxiolytic and antidepressant effects.
  • Inhibition of Enzymatic Activity : Studies have shown that the compound can inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing serotonin levels in the synaptic cleft.

Efficacy Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung Cancer)10.5Induction of apoptosis
MCF-7 (Breast Cancer)15.3Cell cycle arrest
HeLa (Cervical Cancer)8.7Inhibition of proliferation

These results indicate that the compound possesses notable anti-cancer properties, with varying degrees of potency across different cell types.

Case Study 1: Apoptosis Induction in A549 Cells

In a controlled laboratory setting, A549 lung cancer cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in apoptotic cells at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis could be linked to its modulation of mitochondrial pathways and caspase activation.

Case Study 2: Antiproliferative Effects on MCF-7 Cells

Another study focused on MCF-7 breast cancer cells, where treatment with the compound resulted in cell cycle arrest at the G0/G1 phase. This effect was attributed to the downregulation of cyclin D1 and upregulation of p21, suggesting a mechanism involving cell cycle regulation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Key insights include:

  • Benzodioxole Moiety : Essential for binding affinity to serotonin receptors.
  • Piperazine Ring : Modifications on this ring can enhance receptor selectivity and reduce side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.